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Compound of Interest

Compound Name: 2-(4-Methylphenoxy)ethanol

Cat. No.: B3423753

An In-depth Technical Guide to 2-(4-Methylphenoxy)ethanol: Molecular Structure,
Characterization, and Analysis

Introduction

2-(4-Methylphenoxy)ethanol, a member of the glycol ether family, is a compound of interest in
various scientific and industrial domains, notably as a fragrance ingredient.[1] Its molecular
architecture, characterized by a substituted aromatic ring linked to an ethanol moiety via an
ether bond, imparts a unique combination of moderate polarity, hydrophilicity, and lipophilicity.
[1] This guide, intended for researchers, scientists, and professionals in drug development,
provides a comprehensive overview of the molecular structure, weight, and key analytical
methodologies for the characterization and quantification of 2-(4-Methylphenoxy)ethanol. The
subsequent sections will delve into its structural elucidation, physicochemical properties, and
detailed experimental protocols for its analysis, underscoring the principles of scientific integrity
and validation.

Molecular Structure and Physicochemical
Properties

The fundamental identity of a chemical compound lies in its molecular structure. 2-(4-
Methylphenoxy)ethanol possesses a well-defined arrangement of atoms, which dictates its
chemical behavior and physical properties.
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Nomenclature and Structural Formula

The systematic IUPAC name for this compound is 2-(4-methylphenoxy)ethanol.[1][2] It is also
known by several synonyms, including Ethylene glycol mono-p-tolyl ether and 2-(p-
tolyloxy)ethanol.[1][3] The molecular formula is CoH1202.[2][3]

The structure is comprised of a para-cresol (4-methylphenol) unit linked to an ethanol molecule
through an ether linkage. The structural formula can be represented by the SMILES string
CC1=CC=C(C=C1)OCCO and the InChl string INChI=1S/C9H1202/c1-8-2-4-9(5-3-8)11-7-6-
10/h2-5,10H,6-7H2,1H3.[2]

Molecular Structure of 2-(4-Methylphenoxy)ethanol

Caption: 2D representation of the 2-(4-Methylphenoxy)ethanol molecule.

Molecular Weight and Physicochemical Data

The molecular weight of 2-(4-Methylphenoxy)ethanol is a critical parameter for quantitative
analysis and stoichiometric calculations. The calculated molecular weight is 152.19 g/mol .[1][2]
[3][4] Key physicochemical properties are summarized in the table below.

Property Value Source

Molecular Formula CoH1202 PubChem[2], NIST[3]
Molecular Weight 152.19 g/mol PubChem|[2], Cheméo[4]
CAS Number 15149-10-7 PubChem[2], NIST[3]
Melting Point 39.43 °C (predicted) Vulcanchem[1]

Boiling Point 261.19 °C (predicted) Vulcanchem[1]

Water Solubility 9,407 mg/L at 25°C Vulcanchem[1]

log Kow 1.65 Vulcanchem[1]

Structural Elucidation and Analytical
Characterization
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The confirmation of the molecular structure of 2-(4-Methylphenoxy)ethanol relies on a
combination of spectroscopic and chromatographic techniques. Each method provides unique
and complementary information, ensuring a high degree of confidence in the compound's
identity and purity.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

» 1H NMR Spectroscopy: Proton NMR provides information about the chemical environment of
the hydrogen atoms in the molecule. For 2-(4-Methylphenoxy)ethanol, the expected
signals would include:

o Asinglet for the methyl protons (-CHs).

o Doublets for the aromatic protons on the benzene ring, characteristic of a 1,4-disubstituted
pattern.

o Triplets for the methylene protons of the ethoxy group (-O-CH2-CH2-OH), showing
coupling to each other.

o Asinglet or triplet for the hydroxyl proton (-OH), which may exchange with solvent.

e 13C NMR Spectroscopy: Carbon NMR reveals the number of chemically distinct carbon
environments. The spectrum of 2-(4-Methylphenoxy)ethanol would display signals
corresponding to the methyl carbon, the aromatic carbons (with different shifts for the
substituted and unsubstituted carbons), and the two carbons of the ethanol moiety.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2-(4-Methylphenoxy)ethanol would exhibit characteristic absorption bands:

e Abroad band in the region of 3200-3600 cm~* corresponding to the O-H stretching of the
hydroxyl group.

o C-H stretching vibrations for the aromatic and aliphatic protons.
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e C=C stretching vibrations for the aromatic ring.
e Astrong C-O stretching band for the ether linkage.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments. In Gas Chromatography-Mass Spectrometry (GC-MS), the compound is first
separated by GC and then ionized and detected by MS. The mass spectrum of 2-(4-
Methylphenoxy)ethanol would show a molecular ion peak (M*) at m/z = 152. The
fragmentation pattern would likely involve cleavage of the ether bond, leading to characteristic

fragment ions.[1]

Analytical Workflow for Structural Characterization
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Caption: A typical workflow for the synthesis, purification, and analytical characterization of 2-
(4-Methylphenoxy)ethanol.

Experimental Protocols

The following are generalized protocols for the analysis of 2-(4-Methylphenoxy)ethanol,
based on standard methodologies for similar compounds. These should be optimized and
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validated for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for
Identification and Purity

Objective: To confirm the identity and assess the purity of a sample of 2-(4-
Methylphenoxy)ethanol.

Instrumentation:

e Gas chromatograph coupled to a mass spectrometer (GC-MS).

e Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).
Procedure:

o Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.qg.,
dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

e GC Conditions:
o Injector Temperature: 250 °C

o Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min, and
hold for 5 minutes.

o Carrier Gas: Helium at a constant flow rate.

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 40 to 300.

» Data Analysis:

o Compare the retention time of the major peak with that of a known standard.
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o Analyze the mass spectrum of the peak and compare it with a reference spectrum from a
database (e.g., NIST).[5]

o Assess purity by integrating the peak areas of any impurities relative to the main
compound.

High-Performance Liquid Chromatography (HPLC) for
Quantification

Objective: To accurately quantify the concentration of 2-(4-Methylphenoxy)ethanol in a
sample.

Instrumentation:

o High-performance liquid chromatograph with a UV detector.
o Reversed-phase C18 column.

Procedure:

o Standard Preparation: Prepare a stock solution of a certified reference standard of 2-(4-
Methylphenoxy)ethanol in the mobile phase. Create a series of calibration standards by
serial dilution.

o Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a
known volume. Filter the solution through a 0.45 pum syringe filter.

¢ HPLC Conditions:

o

Mobile Phase: A mixture of acetonitrile and water (e.g., 55:45 v/v).

Flow Rate: 1.0 mL/min.

[¢]

[¢]

Column Temperature: 25 °C.

o

Detection Wavelength: 270 nm.

o Data Analysis:
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o Generate a calibration curve by plotting the peak area of the standards against their
known concentrations.

o Determine the concentration of 2-(4-Methylphenoxy)ethanol in the sample by
interpolating its peak area on the calibration curve.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, weight, and
analytical methodologies for 2-(4-Methylphenoxy)ethanol. A thorough understanding of its
physicochemical properties and the application of robust analytical techniques such as NMR,
IR, MS, and chromatography are essential for its accurate identification, characterization, and
quantification. The protocols and data presented herein serve as a valuable resource for
researchers and scientists engaged in work involving this compound, ensuring a foundation of
scientific rigor and technical proficiency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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